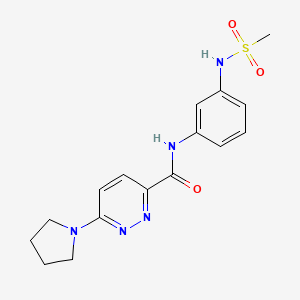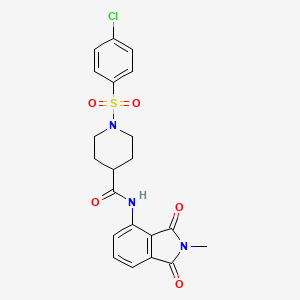
1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
Compounds with sulfonyl, piperidine, and carboxamide groups, similar to the compound , have been studied for their interactions with biological receptors. For instance, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been explored, employing conformational analyses and pharmacophore models to understand the binding interactions (Shim et al., 2002). Such studies can provide valuable insights into the design of receptor-specific drugs.
Antimicrobial Activity
Sulfonyl and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. A study by Vinaya et al. (2009) demonstrated that certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives exhibited significant potent antimicrobial activities (Vinaya et al., 2009). This suggests potential applications of the compound in developing new antimicrobial agents.
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic derivatives, such as 1,3,4-oxadiazole derivatives, has been explored for potential drug candidates in treating diseases like Alzheimer's (Rehman et al., 2018). Compounds with similar structural features to the compound may also hold promise in the development of therapeutics for neurodegenerative diseases.
Optically Active Polyamides
Research on optically active polyamides containing 1,3-dioxoisoindolin-2-yl groups, like those in the compound , has been conducted to explore their potential in material science (Faghihi et al., 2010). These studies focus on synthesizing new polymers with unique properties for various applications, including optoelectronics and biocompatible materials.
Enzyme Inhibition Activity
Compounds featuring piperidine and sulfonyl groups have been evaluated for their enzyme inhibition activities, which can be crucial in drug development for diseases involving enzymatic dysregulation (Khalid et al., 2013). This suggests that the compound might have potential applications in designing enzyme inhibitors for therapeutic uses.
Safety And Hazards
This involves detailing the safety precautions that must be taken when handling the compound, as well as any potential hazards associated with it.
Direcciones Futuras
This involves speculating on potential future research directions involving the compound, based on its properties and uses.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-24-20(27)16-3-2-4-17(18(16)21(24)28)23-19(26)13-9-11-25(12-10-13)31(29,30)15-7-5-14(22)6-8-15/h2-8,13H,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJSMDFZYQIXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
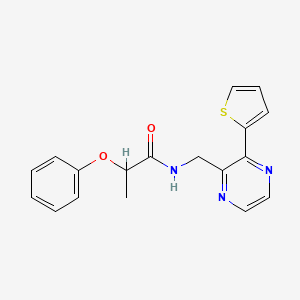
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)
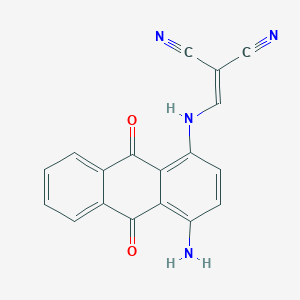
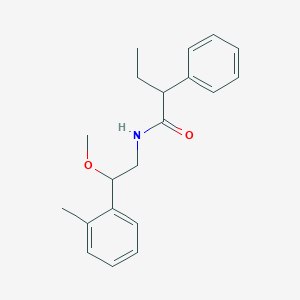
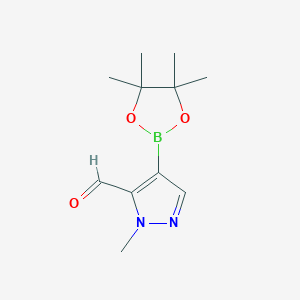
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)
